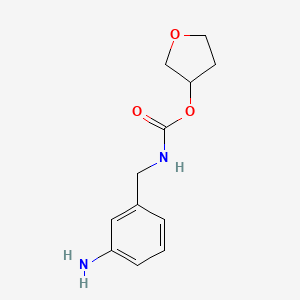

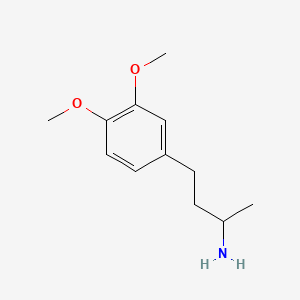

![molecular formula C6H6N4 B3326689 5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 27582-23-6](/img/structure/B3326689.png)

5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine

Vue d'ensemble

Description

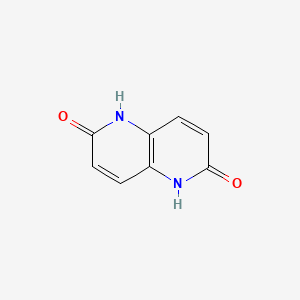

5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine belongs to the class of triazolopyridine . It’s a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . The molecular formula is C5H4N4 .

Molecular Structure Analysis

The molecular weight of 5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine is 120.1121 . The IUPAC Standard InChI is InChI=1S/C5H4N4/c1-2-4-5(6-3-1)8-9-7-4/h1-3H, (H,6,7,8,9) .Chemical Reactions Analysis

Triazolopyridines have been widely used in the search for biologically active compounds . Their design is often based on the structural modification of the triazole or pyridine rings . As a result, various 1-substituted [1,2,3]triazolo[4,5-b]pyridines have been synthesized .Applications De Recherche Scientifique

Drug Design and Medicinal Chemistry

The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . The 5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine, being a fused pyridine derivative, is of increasing interest in drug design and medicinal chemistry .

Antituberculosis, Antibacterial, Antifungal, Anti-inflammatory, and Antimalarial Activities

Apart from antiviral and anticancer activities, 5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine is also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Solubility, Polarity, Lipophilicity, and Hydrogen Bonding Capacity

This group of compounds, including 5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine, contributes positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Synthesis of Carpanone-based Inhibitors

5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine can be used as a reactant for the solid-phase synthesis of carpanone-based inhibitors of exocytosis from the Golgi apparatus .

Preparation of Selective Cyclooxygenase-2 (COX-2) Inactivators

This compound can also be used in the preparation of selective cyclooxygenase-2 (COX-2) inactivators .

Acetylation of Amines

5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine can be used in the acetylation of amines .

Orientations Futures

Triazolopyridines have been widely used in the search for biologically active compounds . Their design is often based on the structural modification of the triazole or pyridine rings . As a result, various 1-substituted [1,2,3]triazolo[4,5-b]pyridines have been synthesized . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Mécanisme D'action

Target of Action

5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine is a member of the class of triazolopyridine . These compounds have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists . The H3 receptor is known to play a crucial role in the central nervous system by regulating the release of various neurotransmitters.

Mode of Action

It is believed that these compounds interact with their targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the conformation and activity of the target proteins, resulting in altered cellular functions.

Biochemical Pathways

Given its reported activity as a histamine h3 receptor antagonist , it may be involved in modulating histaminergic signaling pathways. Histamine signaling plays a crucial role in various physiological processes, including inflammation, gastric acid secretion, and neurotransmission.

Pharmacokinetics

Its molecular weight of 1201121 suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of 5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine’s action are likely to be diverse, given its potential to interact with a wide range of targets . For instance, as a histamine H3 receptor antagonist, it could increase the release of various neurotransmitters in the brain, potentially affecting cognitive function and behavior .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets. For instance, it has been reported to react with europium under solvothermal conditions in pyridine .

Propriétés

IUPAC Name |

5-methyl-2H-triazolo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-2-3-5-6(7-4)9-10-8-5/h2-3H,1H3,(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMHGJMWPIQBFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NNN=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704485 | |

| Record name | 5-Methyl-2H-[1,2,3]triazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine | |

CAS RN |

27582-23-6 | |

| Record name | 5-Methyl-2H-[1,2,3]triazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

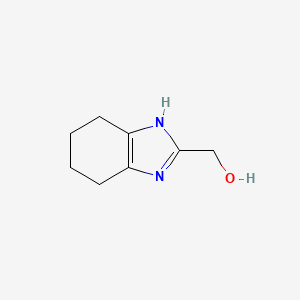

![[1,3]Dioxolo[4,5-f]isobenzofuran](/img/structure/B3326607.png)

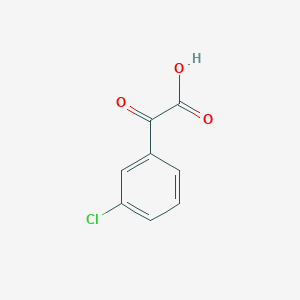

![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3326610.png)

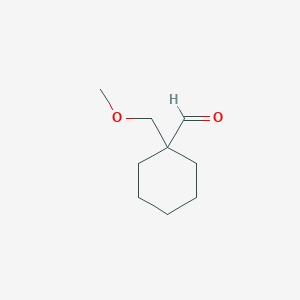

![5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3326657.png)

![2-(5-Chlorobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B3326673.png)

![9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one](/img/structure/B3326696.png)